

# A Comprehensive Preclinical Review of Brecanavir (GW640385/VX-385)

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## Compound of Interest

Compound Name:	Brecanavir
Cat. No.:	B1667775

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## Introduction

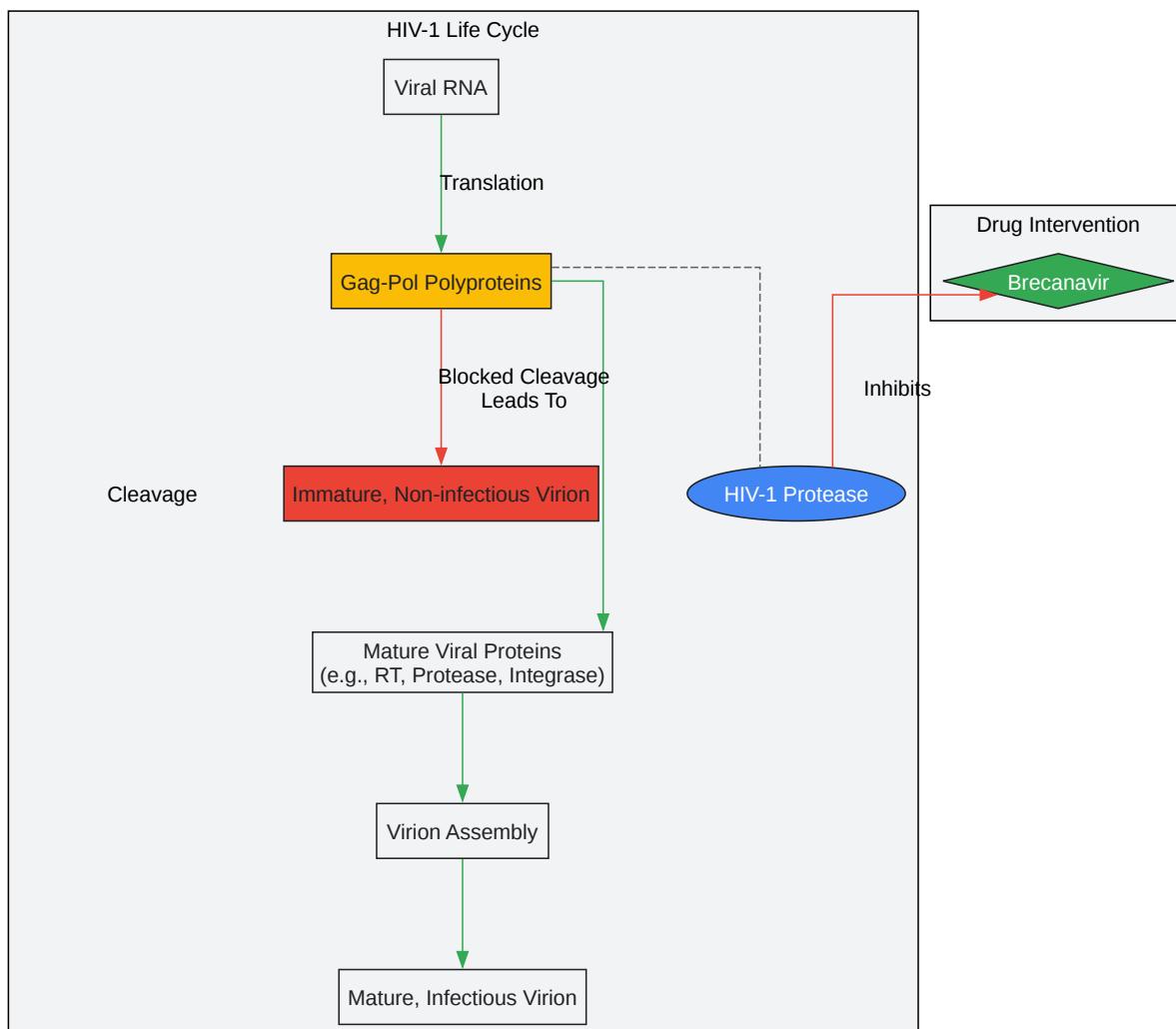
**Brecanavir** (formerly GW640385 and VX-385) is a novel, high-affinity, tyrosyl-based arylsulfonamide human immunodeficiency virus type 1 (HIV-1) protease inhibitor (PI).<sup>[1][2]</sup> Developed by GlaxoSmithKline and Vertex Pharmaceuticals, preclinical studies revealed its potent in vitro activity against both wild-type and multi-PI-resistant strains of HIV-1.<sup>[3]</sup> **Brecanavir** was noted for having sub-nanomolar potency, surpassing many PIs on the market at the time.<sup>[4]</sup> Despite its promising antiviral profile, the clinical development of **Brecanavir** was discontinued in December 2006 due to insurmountable challenges in creating a formulation that could achieve the necessary therapeutic exposures in heavily treatment-experienced patients.<sup>[4][5][6]</sup>

This technical guide provides an in-depth summary of the core preclinical data for **Brecanavir**, focusing on its mechanism of action, antiviral activity, resistance profile, pharmacokinetics, and associated experimental methodologies.

## Mechanism of Action

**Brecanavir** functions as a competitive inhibitor of the HIV-1 aspartyl protease, an enzyme critical for the viral life cycle.<sup>[5]</sup> The HIV protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.<sup>[5][7]</sup>

By binding with high affinity to the active site of the protease, **Brecanavir** blocks this cleavage process.<sup>[4]</sup> This inhibition results in the assembly of immature, non-infectious virions, thereby halting the spread of the infection.<sup>[5][7]</sup> **Brecanavir**'s binding affinity for the HIV protease was reported to be exceptionally high, at 15 fM, which is 10- to 100-fold higher than any other PI at the time.<sup>[4]</sup>



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Mechanism of Action of **Brecanavir**.

## In Vitro Antiviral Activity

**Brecanavir** demonstrated exceptionally potent and broad antiviral activity in a variety of in vitro assays against laboratory strains and clinical isolates of HIV-1.

### Potency Against Wild-Type HIV-1

Preclinical assessments showed that **Brecanavir** potently inhibited HIV-1 in cell culture, with 50% effective concentrations (EC50) in the sub-nanomolar to low nanomolar range.[\[1\]](#)[\[2\]](#) It was equally effective against HIV strains that use either the CXCR4 or CCR5 coreceptors for entry.[\[1\]](#)[\[2\]](#)

Table 1: In Vitro Antiviral Activity of **Brecanavir** Against Wild-Type HIV-1 Strains

Cell Line	Virus Strain	EC50 (nM)	Reference(s)
Various Cell Culture Assays	Wild-Type	0.2 - 0.53	<a href="#">[1]</a> <a href="#">[2]</a>

| Human PBMCs | HIV-1 Ba-L | ~0.03 |[\[1\]](#)[\[4\]](#) |

### Activity Against Protease Inhibitor-Resistant HIV-1

A key feature of **Brecanavir** was its potent activity against viral isolates resistant to other PIs. In a study of 94 clinical isolates from PI-experienced patients, approximately 80% were fully susceptible to **Brecanavir** (defined as a <5-fold change in EC50 compared to wild-type virus).[\[1\]](#) Against this panel of isolates, **Brecanavir** showed significantly greater mean in vitro potency than amprenavir, indinavir, lopinavir, atazanavir, tipranavir, and darunavir.[\[1\]](#)[\[2\]](#)

Table 2: Comparative Potency of **Brecanavir** Against PI-Resistant Clinical Isolates

Protease Inhibitor	Median IC50 (nM)	Fold Higher than Brecanavir	Reference(s)
Brecanavir	0.5	-	<a href="#">[8]</a>
Amprenavir	230	~460x	<a href="#">[8]</a>
Lopinavir	270	~540x	<a href="#">[8]</a>
Saquinavir	117	~234x	<a href="#">[8]</a>
Ritonavir	1700	~3400x	<a href="#">[8]</a>
Nelfinavir	340	~680x	<a href="#">[8]</a>
Atazanavir	74	~148x	<a href="#">[8]</a>

| Tipranavir | 250 | ~500x |[\[8\]](#) |

## Effect of Human Serum

The presence of human serum proteins can reduce the effective concentration of highly protein-bound drugs. **Brecanavir** is approximately 98% bound to serum proteins.[\[1\]](#) In vitro assays conducted in the presence of 40% human serum showed a 5.2-fold decrease in **Brecanavir**'s anti-HIV-1 activity.[\[1\]](#)[\[2\]](#) However, even under these conditions, the drug maintained potent single-digit nanomolar EC50 values, retaining a potency advantage over other PIs.[\[1\]](#)

## Combination Antiviral Activity

When tested in combination with other classes of antiretroviral drugs, **Brecanavir** demonstrated additive or synergistic effects, with no antagonism observed. This profile is crucial for its potential use in combination antiretroviral therapy (cART).

Table 3: In Vitro Combination Activity of **Brecanavir**

Drug Class	Agent	Interaction	Reference(s)
NRTI	<b>Stavudine</b>	Synergistic	<a href="#">[1]</a> <a href="#">[2]</a>
	Zidovudine, Tenofovir, ddC, ddI, Adefovir, Abacavir, Lamivudine, Emtricitabine	Additive	<a href="#">[1]</a> <a href="#">[2]</a>
NNRTI	Nevirapine, Delavirdine	Synergistic	<a href="#">[1]</a> <a href="#">[2]</a>
	Efavirenz	Additive	<a href="#">[1]</a> <a href="#">[2]</a>

| PI | Indinavir, Lopinavir, Nelfinavir, Ritonavir, Amprenavir, Saquinavir, Atazanavir | Additive |[\[1\]](#)  
[\[2\]](#) |

## Resistance Profile

The development of drug resistance is a major challenge in HIV therapy. Preclinical studies analyzed the genetic mutations associated with reduced susceptibility to **Brecanavir**.

Analysis of baseline genotypes from 119 highly PI-experienced patients in a Phase II study revealed a high prevalence of PI resistance-associated mutations (RAMs). The most common major RAMs were M46I/L (76%), V82A/F/S/T/L (63%), and L90M (62%).[\[8\]](#) Despite the presence of a mean of 3.2 major PI mutations per isolate, the median IC50 for **Brecanavir** remained sub-nanomolar (0.5 nM).[\[8\]](#)

The median fold change (FC) in susceptibility for **Brecanavir** was lower than for most other PIs tested, with the exception of Tipranavir.

Table 4: Median Fold Change (FC) in Susceptibility for PIs Against Resistant Isolates

Protease Inhibitor	Median FC	Reference(s)
Brecanavir	5.9	<a href="#">[8]</a>
Amprenavir	21	<a href="#">[8]</a>
Saquinavir	29	<a href="#">[8]</a>
Nelfinavir	59	<a href="#">[8]</a>
Ritonavir	162	<a href="#">[8]</a>
Lopinavir	82	<a href="#">[8]</a>
Atazanavir	69	<a href="#">[8]</a>

| Tipranavir | 3.4 |[\[8\]](#) |

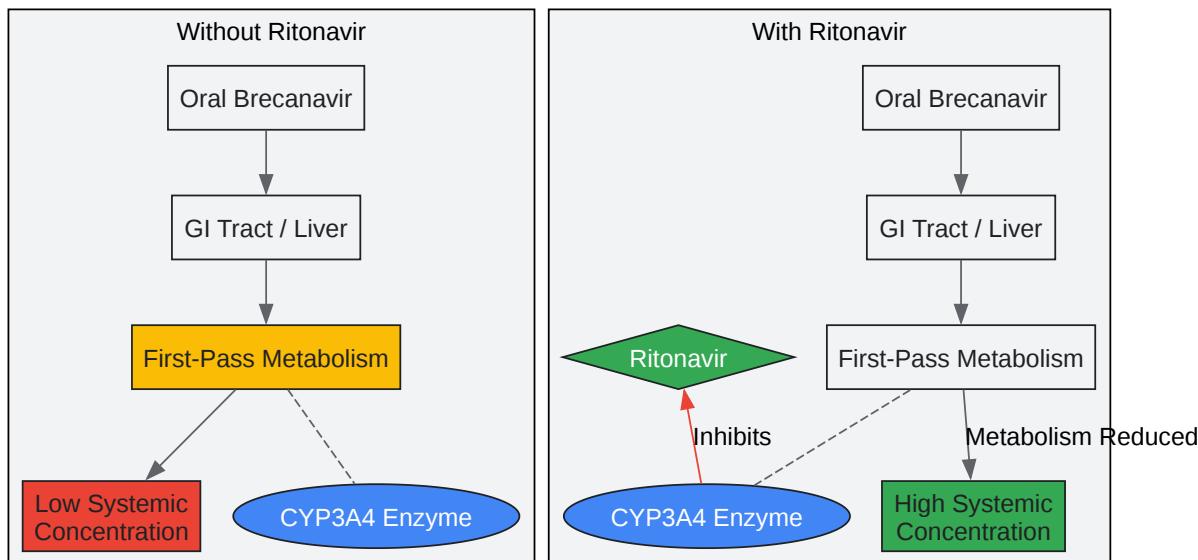
## Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies are essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

## Animal Pharmacokinetics

Preclinical studies in animal models revealed that **Brecanavir** has low intrinsic oral bioavailability, ranging from 0% to 30%.[\[3\]](#)[\[7\]](#) This is a common characteristic for HIV PIs due to high first-pass metabolism in the gut and liver. **Brecanavir** was identified as a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme.[\[3\]](#)[\[4\]](#)[\[7\]](#)

Coadministration with ritonavir, a potent inhibitor of CYP3A4, dramatically improved **Brecanavir**'s bioavailability in animals, increasing it to a range of 60% to 100%.[\[3\]](#)[\[7\]](#) This "boosting" effect is a common strategy used to enhance the plasma concentrations of PIs.



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Pharmacokinetic Boosting of **Brecanavir** by Ritonavir.

## Human Pharmacokinetics (Phase I)

While this guide focuses on preclinical data, early human PK studies inform the interpretation of animal data. In healthy subjects, single doses of **Brecanavir** alone required over 1g to achieve target plasma concentrations.[3] However, when co-administered with 100 mg of ritonavir, a 300 mg dose of **Brecanavir** resulted in an 11-fold increase in maximum concentration (C<sub>max</sub>) and a 26-fold increase in total exposure (AUC).[9] These results confirmed the necessity of ritonavir boosting for clinical development.[3][10]

Table 5: Key Pharmacokinetic Parameters of Ritonavir-Boosted **Brecanavir** (Healthy Human Subjects, Repeat Dosing)

BCV/RTV Dose (q12h)	Tmax (h, median)	Cmin (ng/mL, Day 15)	Accumulation Ratio	Reference(s)
300mg / 100mg	2.5 - 5.0	>28 ng/mL	1.84 - 4.93	[10]
600mg / 100mg	2.5 - 5.0	>28 ng/mL	1.84 - 4.93	[10]

(Note: The target trough concentration of 28 ng/mL was estimated as the protein-binding corrected IC50 for highly resistant isolates)[9][10]

## Preclinical Toxicology

Detailed preclinical toxicology reports for **Brecanavir** are not extensively available in the public domain. However, data from early-phase human trials provide insight into its safety profile, which would have been supported by prior animal toxicology studies.[3] In single- and repeat-dose studies in healthy volunteers, **Brecanavir**, both alone and with ritonavir, was generally well-tolerated.[3][10]

- **Adverse Events:** No serious adverse events were reported in these early studies.[3][10] The most commonly reported drug-related adverse events were headache and gastrointestinal disturbances, which were often similar in nature to the placebo group.[3][10]
- **Clinical Laboratory Tests:** No clinically concerning changes in hematology, chemistries (including liver function tests), or urinalysis were observed.[3][4]

These findings suggest that non-clinical toxicology studies in animals did not reveal any major safety signals that would have prevented its progression into human trials.

## Experimental Protocols

The following sections describe the methodologies used in the key preclinical assessments of **Brecanavir**.

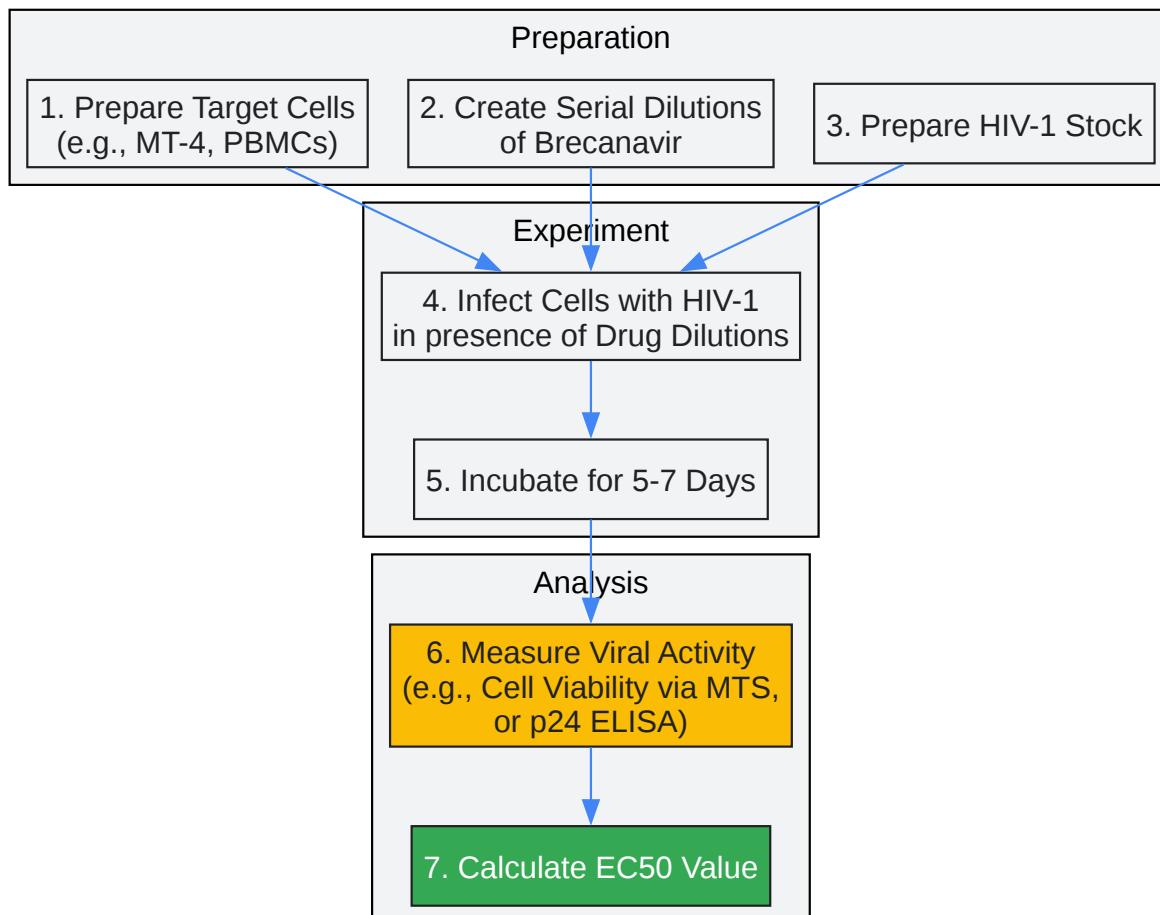
### In Vitro Antiviral Activity Assays

- **Modified MT-4 Cell Assay:**
  - MT-4 cells (a human T-cell leukemia line) are seeded in 96-well microtiter plates.

- The cells are infected with a laboratory strain of HIV-1 (e.g., NL4-3) in the presence of serial dilutions of **Brecanavir**.
- After a defined incubation period (typically 5 days), cell viability is assessed to measure the cytopathic effect of the virus.
- A colorimetric method, such as the MTS staining assay (e.g., CellTiter96), is used. The optical density is measured, which correlates with the number of viable cells.
- The EC50 is calculated as the drug concentration that inhibits the HIV-induced cytopathic effect by 50%.[\[11\]](#)

- HeLa-CD4 MAGI Antiviral Assay:
  - HeLa cells engineered to express the CD4 receptor and an HIV-1 LTR-driven  $\beta$ -galactosidase reporter gene are used.
  - Cells are infected with HIV-1 in the presence of varying concentrations of **Brecanavir**.
  - Upon successful viral entry and Tat protein expression, the LTR is activated, leading to the production of  $\beta$ -galactosidase.
  - After incubation, the cells are fixed and stained for  $\beta$ -galactosidase activity (e.g., with X-gal), which turns infected cells blue.
  - The number of blue cells is counted to quantify infectivity, and the EC50 is determined.[\[11\]](#)
- Assay in Human Peripheral Blood Mononuclear Cells (PBMCs):
  - PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA).
  - The stimulated cells are infected with an HIV-1 strain (e.g., the CCR5-tropic Ba-L strain).
  - The infected cells are cultured with serial dilutions of **Brecanavir**.
  - After several days, the supernatant is collected and analyzed for viral replication, typically by measuring the amount of p24 antigen using an ELISA.

- The EC50 is calculated as the drug concentration that inhibits p24 production by 50%.[\[1\]](#)



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Workflow for In Vitro Antiviral Assays.

## Combination Antiviral Activity Assay

A checkerboard assay format is used to assess drug interactions.

- Two drugs (e.g., **Brecanavir** and an NRTI) are serially diluted, one horizontally and the other vertically, across a 96-well plate.

- Target cells are infected with HIV-1 and added to each well, resulting in a matrix of drug concentration combinations.
- Following incubation, antiviral activity is measured as described above.
- The data are analyzed using a mathematical model (e.g., MacSynergy II) to determine if the drug combination is synergistic, additive, or antagonistic.

## Phenotypic Drug Susceptibility Assay

To test clinical isolates, a recombinant virus assay (e.g., PhenoSense) is commonly used.

- The protease-coding region of the viral RNA is amplified from patient plasma samples via RT-PCR.
- This patient-derived protease sequence is inserted into a standard HIV-1 laboratory clone that lacks its own protease gene and contains a luciferase reporter gene.
- Recombinant virus stocks are generated by transfecting these constructs into host cells.
- The susceptibility of these patient-specific recombinant viruses to **Brecanavir** and other PIs is then tested in a single-replication cycle assay, with infectivity measured by luciferase activity.
- The EC50 is calculated and compared to that of a wild-type reference virus to determine the fold change in susceptibility.

## Protein Binding Assay

The extent of plasma protein binding is determined using equilibrium dialysis.

- A semipermeable membrane separates a chamber containing **Brecanavir** in buffer from a chamber containing plasma.
- The system is incubated until equilibrium is reached, allowing the free (unbound) drug to distribute equally across the membrane.
- The concentration of **Brecanavir** is measured in both the buffer and plasma chambers.

- The percentage of protein-bound drug is calculated from the difference between the total concentration in the plasma chamber and the free concentration in the buffer chamber.[9]

## Conclusion

The preclinical data for **Brecanavir** painted a compelling picture of a highly potent HIV-1 protease inhibitor with an excellent in vitro resistance profile and broad activity. It was significantly more potent than many contemporary PIs, especially against treatment-resistant viral strains.[1][2] Its pharmacokinetic profile, characterized by low oral bioavailability, necessitated co-administration with ritonavir, a well-established strategy for this drug class.[3] Early safety data from human volunteers were favorable.[10] Despite this strong preclinical and early clinical foundation, the development of **Brecanavir** was ultimately halted due to the inability to create a viable drug formulation that could reliably deliver the high exposures needed for efficacy in highly treatment-experienced patient populations.[4][6] The case of **Brecanavir** underscores the critical importance of formulation and drug delivery in the successful translation of a potent compound from the laboratory to the clinic.

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